

Application Notes and Protocols: Cinnamyl Isobutyrate as a Flavoring Agent

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Compound of Interest

Compound Name: Cinnamyl isobutyrate

Cat. No.: B7804189

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl isobutyrate (CAS No. 103-59-3, FEMA No. 2297) is a synthetic flavoring agent known for its characteristic sweet, fruity, and balsamic aroma and taste, often reminiscent of apple and banana.[1][2][3][4] As an ester of cinnamyl alcohol and isobutyric acid, it is utilized in the food, beverage, and fragrance industries to impart or modify flavor and aroma profiles.[2][5] This document provides detailed application notes and protocols for the effective use of **cinnamyl isobutyrate** in research and product development.

Regulatory and Safety Profile

- **FEMA GRAS:** **Cinnamyl isobutyrate** is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[6]
- **JECFA:** The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **cinnamyl isobutyrate** and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[7][8]
- **FDA:** It is permitted for direct addition to food for human consumption under 21 CFR 172.515.[1][6]

Physicochemical Properties

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Sweet, fruity, balsamic, spicy, with notes of apple and banana	[1][2][9]
Taste	Sweet, reminiscent of apple and banana	[1][2][3]
Molecular Formula	C13H16O2	[3]
Molecular Weight	204.26 g/mol	[3]
Boiling Point	254 °C	[1]
Flash Point	> 110 °C (> 230 °F)	[1]
Solubility	Insoluble in water; soluble in alcohol and oils	[1]
LogP	3.50	[1]

Applications and Recommended Usage Levels

Cinnamyl isobutyrate is a versatile flavoring agent suitable for a variety of food and beverage applications. Its fruity and sweet profile makes it particularly useful in confectionery, baked goods, and beverages.

Food Category	Recommended Usage Level (ppm)	Notes	Reference
Baked Goods	8	To provide a sweet, fruity lift.	[2] [3] [4] [10]
Candy	8	Enhances fruit flavors.	[2] [3] [4] [10]
General Flavor Use	Up to 140	Depending on the desired flavor profile and food matrix.	[11]

Note: The optimal usage level will vary depending on the specific application, the food matrix, and the desired flavor intensity. It is recommended to start with a low concentration and gradually increase it to achieve the desired taste profile.

Experimental Protocols

Protocol for the Synthesis of Cinnamyl Isobutyrate (Esterification)

This protocol describes a general method for the synthesis of **cinnamyl isobutyrate** via the esterification of cinnamyl alcohol with isobutyric acid, often catalyzed by an acid.

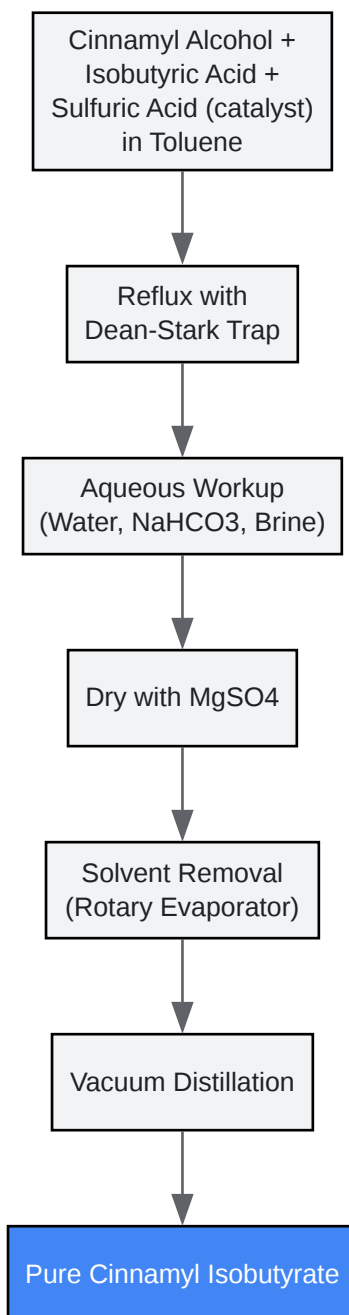
Materials:

- Cinnamyl alcohol
- Isobutyric acid
- Sulfuric acid (or other suitable acid catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Sodium bicarbonate solution (5% w/v)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of cinnamyl alcohol and isobutyric acid in toluene.
- Add a catalytic amount of sulfuric acid (approximately 1-2% of the total weight of the reactants).
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent (toluene) using a rotary evaporator.
- Purify the resulting crude **cinnamyl isobutyrate** by vacuum distillation.

Workflow for Synthesis of **Cinnamyl Isobutyrate**

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Caption: Synthesis of **Cinnamyl Isobutyrate** Workflow.

Protocol for Sensory Evaluation of Cinnamyl Isobutyrate

This protocol outlines a basic sensory evaluation to determine the flavor profile and detection threshold of **cinnamyl isobutyrate** in a simple food matrix (e.g., sugar water).

Materials:

- **Cinnamyl isobutyrate**
- Sucrose
- Deionized water
- Graduated cylinders and pipettes
- Beakers
- Sensory evaluation booths
- Odor-free sample cups with lids
- Panel of trained sensory panelists (8-12 members)

Procedure:

Part A: Flavor Profile Description

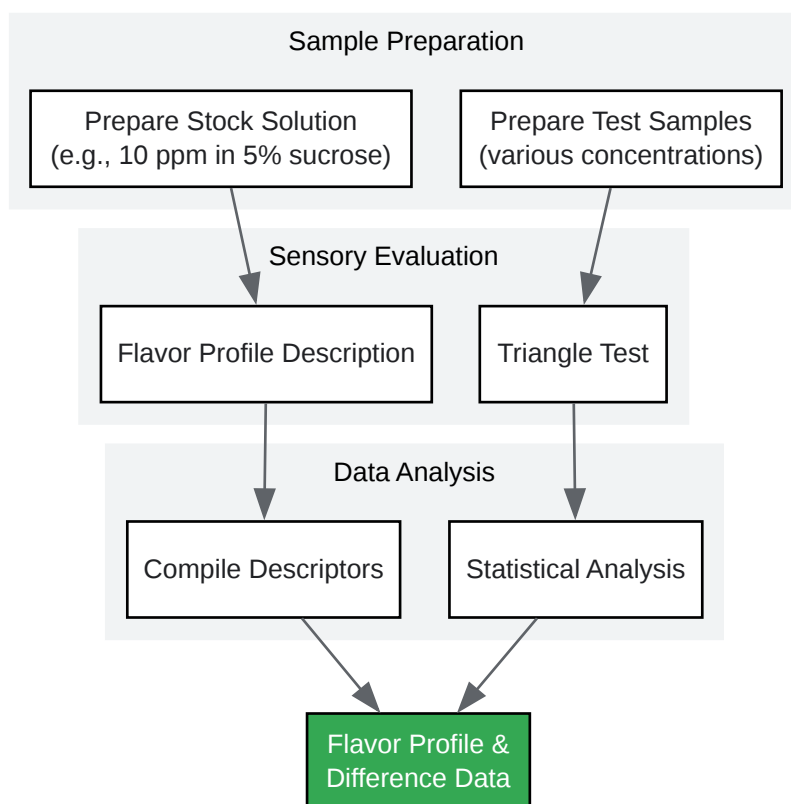
- Prepare a stock solution of **cinnamyl isobutyrate** in a 5% sucrose solution at a concentration of 10 ppm.
- Present the sample to the panelists in coded, lidded cups.
- Ask panelists to describe the aroma and taste attributes of the sample, using a provided lexicon of flavor descriptors or allowing for free description.
- Compile the descriptors to create a comprehensive flavor profile.

Part B: Triangle Test for Difference Testing

- Prepare two control samples (5% sucrose solution) and one test sample (e.g., 5 ppm **cinnamyl isobutyrate** in 5% sucrose solution).

- Present the three samples (two identical, one different) to each panelist in a randomized order.
- Ask panelists to identify the sample that is different from the other two.
- Analyze the results statistically to determine if a significant difference exists.

Experimental Workflow for Sensory Evaluation



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Caption: Sensory Evaluation Workflow.

Protocol for Quantification of Cinnamyl Isobutyrate in a Food Matrix by GC-MS

This protocol provides a general method for the quantification of **cinnamyl isobutyrate** in a food sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

- Food sample containing **cinnamyl isobutyrate**
- Internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)
- Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
- Anhydrous sodium sulfate
- Solid-Phase Microextraction (SPME) fibers (optional, for headspace analysis)
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

Sample Preparation (Solvent Extraction):

- Homogenize a known amount of the food sample.
- Spike the sample with a known amount of the internal standard.
- Extract the sample with an appropriate organic solvent. This may involve liquid-liquid extraction or solid-phase extraction.
- Dry the organic extract over anhydrous sodium sulfate.
- Concentrate the extract to a known volume.

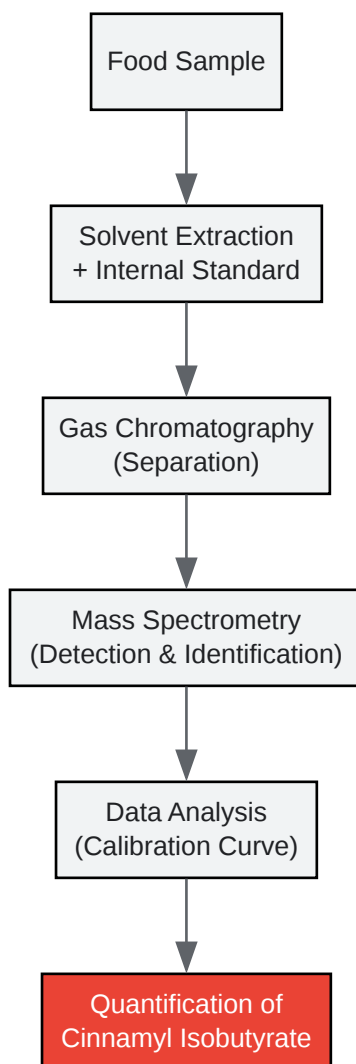
GC-MS Analysis:

- Inject a small volume (e.g., 1 μ L) of the extract into the GC-MS.
- Use a temperature program that effectively separates **cinnamyl isobutyrate** from other volatile compounds in the sample.
- Set the mass spectrometer to scan a relevant mass range or to monitor specific ions for **cinnamyl isobutyrate** and the internal standard (Selected Ion Monitoring - SIM mode for

higher sensitivity).

- Create a calibration curve using standards of known **cinnamyl isobutyrate** concentrations.
- Quantify the amount of **cinnamyl isobutyrate** in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Logical Relationship for GC-MS Quantification



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Caption: GC-MS Quantification Workflow.

Stability and Storage

- Stability: **Cinnamyl isobutyrate** is moderately stable.[2]
- Storage: Store in a cool, dry place away from direct sunlight and heat in tightly sealed containers.[11] When stored properly, it has a shelf life of 24-36 months.[11]

Conclusion

Cinnamyl isobutyrate is a valuable flavoring agent with a pleasant, sweet, and fruity profile. Its established safety and regulatory acceptance make it a suitable ingredient for a wide range of food and beverage products. The provided protocols offer a starting point for researchers and product developers to effectively utilize and analyze this versatile flavor compound.

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